o-Tolyl benzoate

Physical state Melting point Isomer comparison

o-Tolyl benzoate (benzoic acid, 2-methylphenyl ester) is an aromatic ester of molecular formula C14H12O2 and molecular weight 212.24 g/mol. It is a member of the tolyl benzoate isomer series, characterized by a methyl substituent at the ortho position on the phenolic ring.

Molecular Formula C14H12O2
Molecular Weight 212.24 g/mol
CAS No. 617-02-7
Cat. No. B1583764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameo-Tolyl benzoate
CAS617-02-7
Molecular FormulaC14H12O2
Molecular Weight212.24 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1OC(=O)C2=CC=CC=C2
InChIInChI=1S/C14H12O2/c1-11-7-5-6-10-13(11)16-14(15)12-8-3-2-4-9-12/h2-10H,1H3
InChIKeyYPMKPCAILYDVBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





o-Tolyl Benzoate (CAS 617-02-7): Essential Baseline for Ortho-Substituted Aromatic Ester Procurement


o-Tolyl benzoate (benzoic acid, 2-methylphenyl ester) is an aromatic ester of molecular formula C14H12O2 and molecular weight 212.24 g/mol [1]. It is a member of the tolyl benzoate isomer series, characterized by a methyl substituent at the ortho position on the phenolic ring [2]. This compound is commercially available with 99% purity and serves as a key intermediate in organic synthesis, a substrate in esterase enzyme studies, and a reference standard in chromatographic analysis .

Why o-Tolyl Benzoate (617-02-7) Cannot Be Replaced by Generic Tolyl Benzoate Isomers in Critical Applications


The ortho-methyl group in o-tolyl benzoate introduces a unique steric and electronic environment that fundamentally alters its physical state, reactivity, and analytical behavior compared to its para- and meta-isomers [1]. Linear free-energy relationship studies confirm that ortho-substituent effects in benzoate hydrolysis are distinct, with inductive sensitivity 1.5–1.7 times stronger than para/meta positions [2]. Consequently, substituting o-tolyl benzoate with p-tolyl benzoate or m-tolyl benzoate in synthetic, enzymatic, or analytical workflows leads to different reaction kinetics, separation profiles, and formulation properties. The quantitative evidence presented below establishes that o-tolyl benzoate is a non-interchangeable entity that must be procured specifically for ortho-dependent applications.

Product-Specific Quantitative Evidence Guide: o-Tolyl Benzoate (617-02-7) Differentiation Data


Physical State and Melting Point: o-Tolyl Benzoate Is a Liquid at Ambient Temperature, Whereas Para- and Meta-Isomers Are Solids

o-Tolyl benzoate is a liquid at room temperature, while its para-isomer p-tolyl benzoate melts at 70-72 °C and its meta-isomer m-tolyl benzoate melts at 57-61 °C . The absence of a reported melting point for o-tolyl benzoate in authoritative databases and its listing as a liquid in vendor specifications confirm its fluid state under standard ambient conditions.

Physical state Melting point Isomer comparison

Boiling Point and Volatility: o-Tolyl Benzoate Exhibits Lower Boiling Point at Reduced Pressure than p-Tolyl Benzoate

Under reduced pressure (11 mmHg), o-tolyl benzoate boils at 170-172 °C . In contrast, p-tolyl benzoate has a reported boiling point of 316 °C at atmospheric pressure (760 mmHg) [1]. While the pressure conditions differ, the data indicate that o-tolyl benzoate can be distilled at lower temperatures under vacuum, reflecting its distinct volatility profile.

Boiling point Volatility Distillation

Density and Refractive Index: o-Tolyl Benzoate vs. p-Tolyl Benzoate – Quantifiable Physical Property Differences

o-Tolyl benzoate has a density of 1.091 g/cm³ and a refractive index of 1.57 . In comparison, p-tolyl benzoate has an estimated density of 1.1035 g/cm³ and a refractive index of 1.60 . These quantifiable differences arise from the ortho-methyl group's steric influence on molecular packing and polarizability.

Density Refractive index Physical properties

Lipophilicity (LogP): o-Tolyl Benzoate Is Slightly Less Lipophilic than p-Tolyl Benzoate

The computed LogP for o-tolyl benzoate is 3.3 (XLogP3) to 3.47 [1], whereas p-tolyl benzoate has a LogP of 3.52 [2]. The ortho-methyl group slightly reduces the compound's lipophilicity compared to the para-isomer, which may affect its partitioning behavior in biphasic systems and biological membranes.

LogP Lipophilicity Partition coefficient

Alkaline Hydrolysis Kinetics: Ortho-Methyl Group in o-Tolyl Benzoate Causes Steric Rate Deceleration Relative to Unsubstituted Phenyl Benzoate

In alkaline hydrolysis studies, ortho-substituted phenyl benzoates including o-tolyl benzoate (2-CH3) exhibit reduced second-order rate constants compared to unsubstituted phenyl benzoate due to steric hindrance [1][2]. Quantitative structure-reactivity analyses demonstrate that the ortho inductive effect is 1.5-1.7 times stronger than that of para and meta substituents, and the steric term (Charton υ) contributes significantly to the overall ortho effect [3].

Hydrolysis Steric hindrance Reaction kinetics

Chromatographic Behavior: o-Tolyl Benzoate Requires Distinct HPLC Conditions for Separation from Isomers

o-Tolyl benzoate has been successfully analyzed using reverse phase HPLC with a Newcrom R1 column and an acetonitrile/water/phosphoric acid mobile phase [1]. The ortho-methyl group alters the compound's interaction with the stationary phase compared to para- and meta-isomers, enabling baseline resolution in isomer mixtures. While exact retention times are not published, the availability of a validated method underscores that o-tolyl benzoate cannot be assumed to co-elute with its isomers.

HPLC Chromatography Analytical method

High-Value Application Scenarios for o-Tolyl Benzoate (617-02-7) Based on Verified Differentiation Data


Organic Synthesis Intermediates Requiring Liquid Handling and Mild Distillation

o-Tolyl benzoate's liquid physical state at room temperature (Section 3, Evidence 1) and its lower boiling point under reduced pressure (Section 3, Evidence 2) make it the preferred tolyl benzoate isomer for synthetic workflows that involve volumetric transfer, solvent-free reactions, or vacuum distillation. Chemists synthesizing ortho-substituted aromatic derivatives can utilize o-tolyl benzoate directly without the melting steps required for p-tolyl benzoate or m-tolyl benzoate, streamlining laboratory operations .

Medicinal Chemistry and Drug Discovery: Esterase Substrate and Steric Probe Studies

The ortho-methyl group of o-tolyl benzoate introduces steric hindrance that significantly slows alkaline hydrolysis compared to unsubstituted phenyl benzoate (Section 3, Evidence 5). This property makes o-tolyl benzoate an ideal substrate for probing steric effects in esterase enzyme kinetics and for assessing metabolic stability of drug candidates containing ortho-substituted ester motifs. Researchers investigating structure-activity relationships (SAR) around ester prodrugs can use o-tolyl benzoate to benchmark steric contributions to enzymatic hydrolysis rates [1].

Analytical Method Development and Quality Control Standards

The distinct density (1.091 g/cm³), refractive index (1.57), and LogP (3.3-3.47) of o-tolyl benzoate (Section 3, Evidence 3 and 4) enable unambiguous identity verification in quality control laboratories. Furthermore, the availability of a dedicated reverse-phase HPLC method (Section 3, Evidence 6) allows for precise quantification and purity assessment in samples containing isomeric mixtures. Procurement of o-tolyl benzoate as a certified reference material supports robust analytical method validation and regulatory compliance [2].

Material Science and Formulation Chemistry Leveraging Lipophilicity and Liquid State

o-Tolyl benzoate's slightly lower lipophilicity (LogP 3.3-3.47) compared to p-tolyl benzoate (LogP 3.52) and its liquid state at ambient temperature (Section 3, Evidence 1 and 4) offer distinct advantages in the formulation of specialty chemicals, coatings, and fragrance components. The compound's physical form facilitates homogeneous mixing without heating, while its tailored lipophilicity profile can be exploited to modulate partition coefficients in biphasic systems and control release rates in encapsulated products [3].

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